molecular formula C16H12ClNO B5269669 2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE

2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE

Cat. No.: B5269669
M. Wt: 269.72 g/mol
InChI Key: TZCMZNXJQIJRCF-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE typically involves the condensation of 4-chlorobenzaldehyde with 1-methylindole-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-1-methylindol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-18-14-5-3-2-4-13(14)16(19)15(18)10-11-6-8-12(17)9-7-11/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCMZNXJQIJRCF-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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